1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a methoxybenzyl group, and a pyrimidinyl urea moiety. Its distinct molecular configuration makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route generally begins with the preparation of the pyrimidine core, followed by the introduction of the methoxybenzyl group and the tert-butyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to achieve high yields and purity. These methods are optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Typical reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, as well as the reaction environment.
Scientific Research Applications
1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Tert-butyl)-3-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)urea stands out due to its unique combination of functional groups and chemical properties Similar compounds may include other pyrimidinyl urea derivatives or compounds with similar structural motifs
Properties
IUPAC Name |
1-tert-butyl-3-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)21-16(22)20-14-9-15(19-11-18-14)24-10-12-7-5-6-8-13(12)23-4/h5-9,11H,10H2,1-4H3,(H2,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFFLZJFZEPKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=NC=N1)OCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.